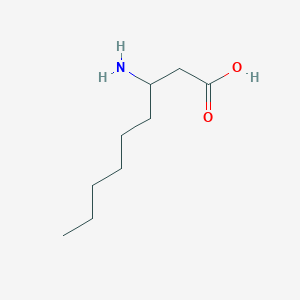

3-Aminononanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Aminononanoic acid is an organic compound with the molecular formula C₉H₁₉NO₂. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is characterized by a nine-carbon aliphatic chain with an amino group attached to the third carbon and a carboxyl group at the end of the chain. It is a versatile compound with various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 3-Aminononanoic acid can be synthesized through several methods. One common approach involves the amidomalonate synthesis, where a malonic ester derivative is alkylated with an appropriate alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid . Another method involves the reductive amination of the corresponding keto acid, which is a straightforward process to introduce the amino group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The amidomalonate synthesis is favored for its high yield and relatively simple reaction conditions.

化学反応の分析

Types of Reactions: 3-Aminononanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acids with various functional groups.

科学的研究の応用

3-Aminononanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.

Medicine: Research into its potential therapeutic applications, including as a precursor for drug synthesis.

作用機序

The mechanism of action of 3-aminononanoic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The carboxyl group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions are crucial for its biological and chemical activities.

類似化合物との比較

3-Aminooctanoic acid: An eight-carbon analog with similar chemical properties but shorter chain length.

3-Aminodecanoic acid: A ten-carbon analog with similar chemical properties but longer chain length.

3-Aminoundecanoic acid: An eleven-carbon analog with similar chemical properties but even longer chain length.

Uniqueness: 3-Aminononanoic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its nine-carbon chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications that require moderate solubility and reactivity .

生物活性

3-Aminononanoic acid (3-ANA) is a beta-amino acid that has garnered attention for its biological activities and applications in various fields, particularly in peptide synthesis and antibiotic biosynthesis. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an organooxygen and organonitrogen compound with the molecular formula C9H19NO2 . As a beta-amino acid, it features an amino group located on the beta carbon, which influences its reactivity and biological function.

Peptide Synthesis

This compound is primarily utilized in peptide synthesis, where it serves as a building block for the construction of peptides and proteins. Its unique structure allows it to be incorporated into peptides that can modulate various biological processes. The compound is often protected by groups such as Fmoc (fluorenylmethoxycarbonyl), which facilitates selective reactions during solid-phase peptide synthesis (SPPS) .

Biochemical Pathways

The incorporation of 3-ANA into peptides can influence their interaction with cellular receptors, leading to alterations in cell signaling pathways. For instance, peptides containing 3-ANA may affect the activity of kinases and phosphatases, which are crucial regulators of cellular metabolism and gene expression .

Antimicrobial Properties

Research has indicated that this compound plays a role in the biosynthesis of macrolactam antibiotics such as cremimycin. In this context, 3-ANA is synthesized from non-2-enoyl-ACP and glycine through enzymatic processes involving specific thioesterases . The incorporation of beta-amino acids like 3-ANA into antibiotic structures enhances their antibacterial efficacy.

Cellular Effects

Studies have shown that peptides containing 3-ANA can modulate cellular processes by influencing gene expression and metabolic pathways. For example, the presence of 3-ANA in peptide sequences has been linked to changes in phagocytic activity in monocytes, suggesting potential implications for immune response modulation .

Case Studies

- Biosynthesis Pathway Analysis : A study focusing on the enzyme CmiS2 demonstrated its preference for substrates like N-carboxymethyl-3-aminononanoic acid over others, highlighting the specificity of enzymatic pathways involving 3-ANA . This specificity is crucial for understanding how 3-ANA contributes to antibiotic biosynthesis.

- Kinetic Studies : Kinetic analysis revealed that enzymes involved in the metabolism of 3-ANA exhibit distinct substrate preferences, influencing the efficiency of antibiotic production. For instance, the enzyme SAV606 catalyzes reactions involving various fatty acyl substrates alongside glycine, showcasing the versatility of 3-ANA in biochemical reactions .

Data Table: Enzymatic Activity Involving this compound

| Substrate | Km (mM) | kcat (min−1) | kcat/Km (min−1 mM−1) |

|---|---|---|---|

| Crotonoyl-NAC | 0.74 ± 0.14 | 92 ± 6 | 120 |

| Glycine | 26 ± 5 | 91 ± 6 | 3.5 |

| Non-2-enoyl-NAC | ND | ND | ND |

ND: Not Determined

特性

IUPAC Name |

3-aminononanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-8(10)7-9(11)12/h8H,2-7,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJXIPXCQNHXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。